4,7-Benzothiazoledione, 2-methyl-
Overview
Description
4,7-Benzothiazoledione, 2-methyl- is a heterocyclic organic compound that features a benzothiazole ring system. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The benzothiazole ring system is known for its stability and reactivity, making it a valuable scaffold for the development of new compounds with diverse biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Benzothiazoledione, 2-methyl- typically involves the condensation of 2-aminobenzenethiol with appropriate carbonyl compounds. One common method is the reaction of 2-aminobenzenethiol with 2-methyl-1,4-benzoquinone under acidic conditions to form the desired benzothiazole derivative. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of 4,7-Benzothiazoledione, 2-methyl- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,7-Benzothiazoledione, 2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives with different properties and applications .
Scientific Research Applications
4,7-Benzothiazoledione, 2-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 4,7-Benzothiazoledione, 2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole ring system and exhibit similar chemical reactivity and biological activities.
Thiazoles: Thiazole derivatives have a similar heterocyclic structure and are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Uniqueness
4,7-Benzothiazoledione, 2-methyl- is unique due to its specific substitution pattern and the presence of the dione functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents with specific desired properties .
Properties
IUPAC Name |
2-methyl-1,3-benzothiazole-4,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c1-4-9-7-5(10)2-3-6(11)8(7)12-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLRKZIPVIULOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461188 | |
Record name | 4,7-Benzothiazoledione, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
839675-46-6 | |
Record name | 4,7-Benzothiazoledione, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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